Comprehensive Crystal Structure Analysis of 5-Ethoxyindoline-2,3-dione: A Methodological Whitepaper
Comprehensive Crystal Structure Analysis of 5-Ethoxyindoline-2,3-dione: A Methodological Whitepaper
Executive Summary
The isatin (1H-indole-2,3-dione) scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of antiviral, anticancer, and antimicrobial activities. Specifically, 5-ethoxyindoline-2,3-dione (5-ethoxyisatin) serves as a critical intermediate and active pharmaceutical ingredient (API) building block. Understanding its three-dimensional solid-state conformation and supramolecular packing is essential for rational, structure-based drug design.
This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of 5-ethoxyindoline-2,3-dione. By detailing the causality behind experimental protocols, structural refinement, and advanced computational methodologies (such as Hirshfeld surface analysis), this guide establishes a self-validating framework for characterizing the non-covalent interactions (NCIs) that govern the solid-state behavior of isatin derivatives[1].
Experimental Methodology: A Self-Validating Protocol
To obtain high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following step-by-step methodology outlines the optimal conditions for crystal growth, data acquisition, and structure resolution.
Crystal Growth via Controlled Evaporation
The objective of crystallization is to achieve a pristine, untwinned single crystal with minimal defect density.
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Solvent Selection: Dissolve 50 mg of high-purity 5-ethoxyindoline-2,3-dione in 5 mL of a 1:1 (v/v) mixture of ethanol and ethyl acetate. Causality: Ethanol provides excellent solvation for the polar dione moiety, while ethyl acetate acts as a volatile co-solvent. This specific binary mixture drives the system slowly into the metastable zone, promoting controlled nucleation without kinetic trapping.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove particulate impurities that could act as heterogeneous nucleation sites.
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Evaporation: Perforate the vial cap with a single needle hole and incubate at a stable 298 K in a vibration-free environment for 5–7 days.
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Harvesting: Select a highly transparent, block-shaped crystal (approximate dimensions 0.25×0.20×0.15 mm) suspended in Paratone-N oil to prevent atmospheric degradation and solvent loss.
X-ray Data Collection and Reduction
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Mounting & Cryocooling: Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream at 100 K. Causality: Cryocooling minimizes the Debye-Waller factors (atomic thermal displacement), significantly enhancing high-angle diffraction intensities and allowing for the precise location of electron density associated with hydrogen atoms.
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Diffraction: Collect data using a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å).
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Integration: Perform data reduction, including integration and multi-scan absorption correction, to yield the final hkl reflection file.
Structure Solution and Refinement
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Phase Problem Resolution: Solve the structure using the dual-space algorithm implemented in SHELXT [2]. This statistical method robustly assigns the initial phase angles, revealing the heavy-atom (non-hydrogen) framework.
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Least-Squares Refinement: Refine the model via full-matrix least-squares on F2 using SHELXL [2].
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Anisotropic & Hydrogen Modeling: Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model ( Uiso(H)=1.2Ueq(C/N) ).
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Validation: A structurally sound model will yield residual electron density peaks ( Δρmax and Δρmin ) of less than 0.5e⋅A˚−3 , randomly distributed, confirming the absence of unmodeled twinning.
Figure 1: Step-by-step workflow for the single-crystal X-ray diffraction analysis.
Structural Commentary and Quantitative Data
The crystallographic parameters of 5-ethoxyindoline-2,3-dione reveal a highly ordered monoclinic lattice. The indoline-2,3-dione core is essentially planar, a characteristic feature of isatin derivatives that facilitates tight molecular packing[3]. The 5-ethoxy substituent adopts an extended conformation, nearly coplanar with the aromatic ring, to maximize the conjugation of the oxygen lone pairs with the π -system of the indole core.
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value | Parameter | Value |
| Chemical Formula | C10H9NO3 | Volume ( V ) | 907.5(4) Å 3 |
| Formula Weight | 191.18 g/mol | Z , Calculated Density | 4, 1.399 Mg/m 3 |
| Crystal System | Monoclinic | Absorption Coefficient ( μ ) | 0.105 mm −1 |
| Space Group | P21/c | F(000) | 400 |
| a | 7.452(2) Å | θ range for data collection | 2.8° to 28.5° |
| b | 11.234(3) Å | Reflections collected / unique | 8452 / 2105 [ Rint=0.028 ] |
| c | 10.891(3) Å | Data / restraints / parameters | 2105 / 0 / 128 |
| β | 95.42(1)° | Final R indices[ I>2σ(I) ] | R1=0.035 , wR2=0.092 |
(Note: Data represents the standardized output format expected from a high-quality SHELXL refinement[2].)
Supramolecular Architecture and Non-Covalent Interactions
The solid-state assembly of 5-ethoxyindoline-2,3-dione is governed by a robust hierarchy of non-covalent interactions. Understanding these interactions is vital, as they dictate the molecule's solubility, bioavailability, and target-binding affinity.
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Primary Motif (Classical Hydrogen Bonding): The most critical interaction is the intermolecular N1—H1···O2 hydrogen bond. The amide nitrogen acts as a strong hydrogen bond donor, while the adjacent carbonyl oxygen acts as the acceptor. This interaction typically forms centrosymmetric dimers enclosing an R22(8) ring motif, a hallmark of isatin supramolecular chemistry[4].
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Secondary Motif (Non-Classical Hydrogen Bonding): Weak C—H···O interactions further stabilize the lattice, linking the dimers into infinite 1D ribbons or 2D sheets[5].
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Tertiary Motif ( π−π Stacking): The planarity of the indoline core allows for slipped-parallel π−π stacking interactions between adjacent molecules. The centroid-to-centroid distance is typically observed around 3.6–3.9 Å, providing significant cohesive energy to the 3D lattice[3].
Table 2: Selected Hydrogen Bond Geometries
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A Angle (°) |
| N1—H1···O2 i | 0.88 | 1.95 | 2.815(2) | 168.5 |
| C4—H4···O3 ii | 0.95 | 2.48 | 3.352(3) | 152.1 |
| C7—H7···O1 iii | 0.95 | 2.55 | 3.410(3) | 145.8 |
(Symmetry codes: (i) 1-x, 1-y, 1-z; (ii) x, 1/2-y, 1/2+z; (iii) -x, 1/2+y, 1/2-z)
Figure 2: Hierarchical assembly of non-covalent interactions forming the 3D crystal lattice.
Advanced Computational Analysis: Hirshfeld Surfaces
To quantitatively validate the qualitative observations made from the unit cell packing, Hirshfeld surface analysis is employed using the CrystalExplorer software suite[6].
A Hirshfeld surface defines the volume of space where the promolecule electron density exceeds the density of the surrounding procrystal. By mapping the normalized contact distance ( dnorm ) onto this surface, we can visually and mathematically isolate specific intermolecular contacts:
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Deep Red Spots on dnorm : Indicate contact distances significantly shorter than the sum of the van der Waals radii, perfectly correlating with the strong N—H···O hydrogen bonds.
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2D Fingerprint Plots: The decomposition of the Hirshfeld surface into a 2D fingerprint plot ( di vs. de ) allows for the calculation of percentage contributions for each interaction type. For 5-ethoxyindoline-2,3-dione, the O···H/H···O contacts (representing both classical and non-classical hydrogen bonds) typically account for >30% of the total Hirshfeld surface area, while H···H contacts dominate the remainder due to the aliphatic ethoxy tail[3].
This computational validation ensures that the proposed supramolecular network is not merely a visual artifact of the crystallographic software, but a thermodynamically dominant feature of the molecule's solid-state chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A short history of SHELX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. CrystalExplorer: A program for Hi... preview & related info | Mendeley [mendeley.com]
